

# "iodine tribromide Lewis structure and bonding"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iodine tribromide*

Cat. No.: *B1599007*

[Get Quote](#)

An In-depth Technical Guide to the Lewis Structure and Bonding of **Iodine Tribromide (IBr<sub>3</sub>)**

## Introduction

**Iodine tribromide (IBr<sub>3</sub>)** is an interhalogen compound composed of iodine and bromine. As an AX<sub>3</sub>E<sub>2</sub> system, its structural and bonding characteristics provide a quintessential example of the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of hypervalency. This document offers a detailed analysis of the Lewis structure, molecular geometry, hybridization, and bonding of IBr<sub>3</sub>, intended for researchers and professionals in chemistry and drug development.

## Lewis Structure Determination

The foundation for understanding the bonding in **iodine tribromide** lies in its Lewis structure. The process involves a systematic arrangement of valence electrons to satisfy, where possible, the octet rule, while accommodating exceptions for elements in the third period and below.

## Valence Electron Calculation

The total number of valence electrons for IBr<sub>3</sub> is calculated as follows:

- Iodine (I): 1 atom × 7 valence electrons = 7
- Bromine (Br): 3 atoms × 7 valence electrons = 21
- Total Valence Electrons: 7 + 21 = 28[1]

## Structural Arrangement

- Central Atom: Iodine (I) is the central atom as it is less electronegative than bromine (Br).[2]
- Initial Bonding: Single covalent bonds are formed between the central iodine atom and each of the three bromine atoms, consuming  $3 \times 2 = 6$  electrons.
- Electron Distribution: The remaining 22 electrons are distributed around the terminal bromine atoms to satisfy their octets (3 lone pairs on each Br), using an additional  $3 \times 6 = 18$  electrons.
- Central Atom Octet: The final 4 electrons are placed on the central iodine atom as two lone pairs.[2][3][4]

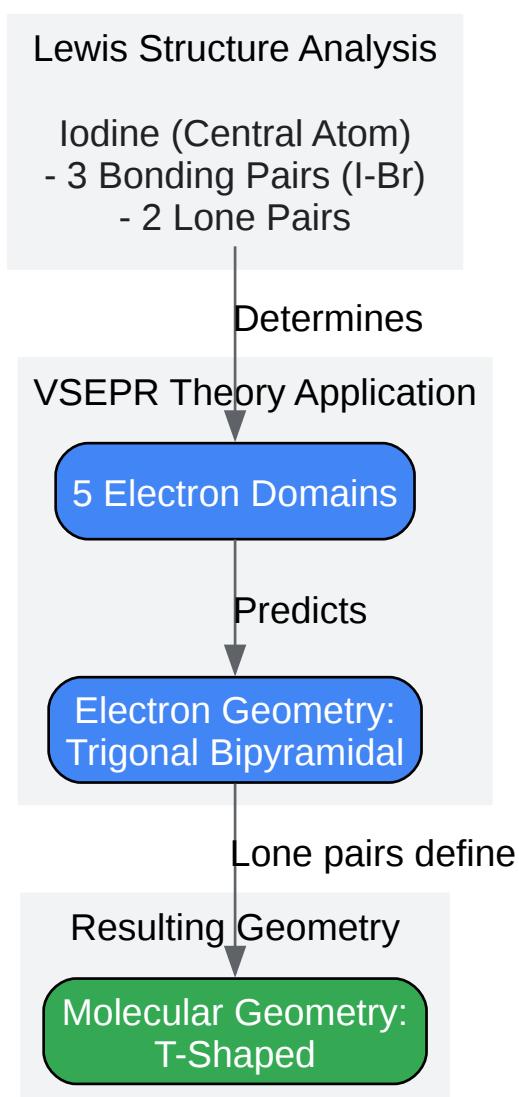
The resulting Lewis structure shows the central iodine atom with three single bonds and two lone pairs, giving it an expanded octet of 10 electrons.[4][5]

## Formal Charge Analysis

Formal charges are calculated to confirm the stability of the drawn Lewis structure. The formula used is: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (Bonding Electrons / 2)

- For Iodine (I):  $7 - 4 - (6 / 2) = 0$
- For each Bromine (Br):  $7 - 6 - (2 / 2) = 0$

Since the formal charges on all atoms are zero, this Lewis structure is considered the most stable and accurate representation.[3][6]


## Molecular Geometry and VSEPR Theory

The three-dimensional arrangement of atoms in  $\text{IBr}_3$  is predicted by the VSEPR theory, which posits that electron domains (bonding pairs and lone pairs) around a central atom arrange themselves to minimize electrostatic repulsion.

- Electron Domains: The central iodine atom has five electron domains: three bonding pairs (from the I-Br bonds) and two lone pairs.[1][5][7][8]

- Electron Geometry: With a steric number of five, the electron domains adopt a trigonal bipyramidal arrangement to maximize separation.[5][8][9]
- Molecular Geometry: To minimize repulsion, the two lone pairs occupy the equatorial positions of the trigonal bipyramidal. This arrangement results in the three bromine atoms occupying the remaining two axial positions and one equatorial position. This configuration leads to a T-shaped molecular geometry.[1][5][9][10][11]

The logical progression from electron domains to the final molecular shape is visualized below.



[Click to download full resolution via product page](#)

Caption: VSEPR workflow for  $\text{IBr}_3$ , from Lewis structure to molecular geometry.

## Hybridization and Bonding

### Hybridization

To accommodate five electron domains in a trigonal bipyramidal arrangement, the central iodine atom undergoes  $\text{sp}^3\text{d}$  hybridization.<sup>[7][8][12]</sup> This involves the mixing of one s orbital, three p orbitals, and one d orbital to form five equivalent hybrid orbitals, which then participate in forming the sigma bonds with bromine and housing the lone pairs.

### Bonding Characteristics

The bonds between iodine and bromine are covalent.<sup>[7]</sup> Due to the difference in electronegativity between bromine (2.96) and iodine (2.66), the I-Br bonds are polar covalent.<sup>[13]</sup> The T-shaped geometry is asymmetrical, and the dipole moments of the individual I-Br bonds do not cancel out. Furthermore, the presence of the two lone pairs contributes to an uneven distribution of electron density. Consequently,  $\text{IBr}_3$  is a polar molecule with a net dipole moment.<sup>[2][13]</sup> The primary intermolecular forces present are London dispersion forces and dipole-dipole interactions.<sup>[2]</sup>

### Quantitative Data Summary

The key structural parameters for **iodine tribromide** are summarized in the table below.

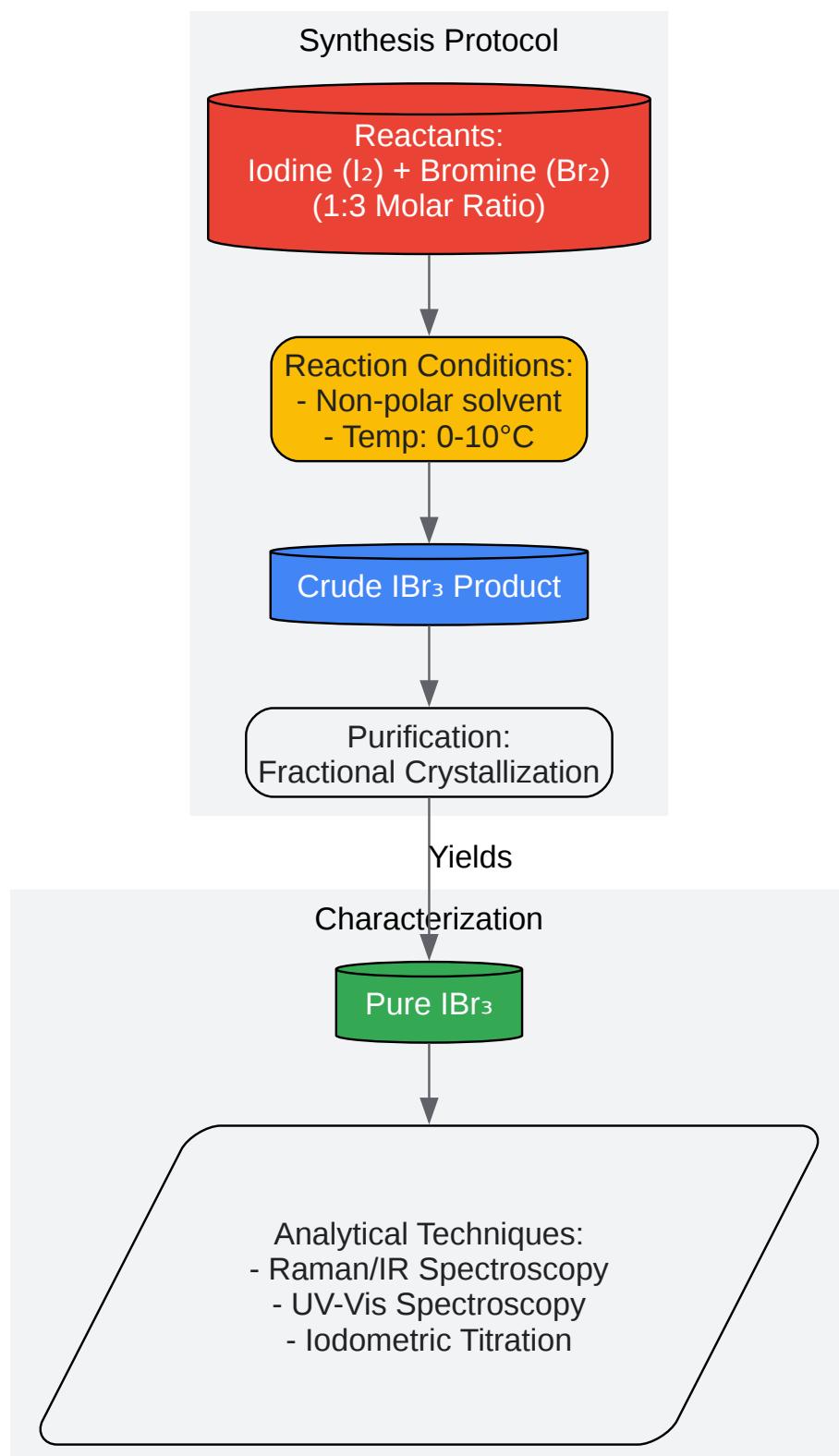
| Parameter          | Value / Description           | Source      |
|--------------------|-------------------------------|-------------|
| Molecular Formula  | $\text{IBr}_3$                | [14]        |
| Molar Mass         | 366.61 g/mol                  | [14]        |
| Electron Geometry  | Trigonal Bipyramidal          | [5][8][9]   |
| Molecular Geometry | T-Shaped                      | [1][5][10]  |
| Hybridization      | $\text{sp}^3\text{d}$         | [7][8][12]  |
| Ideal Bond Angles  | 90°, 180°                     | [5]         |
| Actual Bond Angles | Approx. 90° (or <90°)         | [7][12][15] |
| Formal Charges     | $\text{I} = 0; \text{Br} = 0$ | [3]         |
| Polarity           | Polar                         | [2][13]     |

Note: The actual Br-I-Br bond angles are slightly less than 90° due to the increased repulsion exerted by the lone pairs compared to bonding pairs.[12]

## Experimental Protocols

### Synthesis of Iodine Tribromide

**Iodine tribromide** is typically prepared via the direct combination of elemental iodine and bromine.[14][16]


- Reaction:  $\text{I}_2 + 3\text{Br}_2 \rightleftharpoons 2\text{IBr}_3$ [14]
- Methodology: The reaction is conducted using a stoichiometric molar ratio of 1:3 for iodine to bromine to minimize the formation of by-products like iodine monobromide ( $\text{IBr}$ ).[14][17] The reactants are combined in a non-polar solvent, such as carbon tetrachloride, under controlled low-temperature conditions (typically 0-10°C) to favor product formation.[14] Purification can be achieved through fractional crystallization, although the compound's thermal instability presents a challenge.[14]

## Characterization Methods

The identity and purity of synthesized  $\text{IBr}_3$  are confirmed using various analytical techniques.

- Spectroscopy:
  - Raman and Infrared (IR) Spectroscopy: Used to identify the characteristic I-Br stretching vibrations.[14]
  - UV-Visible Spectroscopy:  $\text{IBr}_3$  shows a distinct absorption peak around 360 nm, which can be used for quantification and purity assessment.[17]
- Titration: Quantitative analysis is often performed using iodometric titration methods to determine the concentration of the compound.[14]

The experimental workflow for the synthesis and characterization of  $\text{IBr}_3$  is outlined in the diagram below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and analysis of  $IBr_3$ .

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [brainly.com](http://brainly.com) [brainly.com]
- 2. [brainly.com](http://brainly.com) [brainly.com]
- 3. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 4. [youtube.com](http://youtube.com) [youtube.com]
- 5. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 6. [youtube.com](http://youtube.com) [youtube.com]
- 7. [math.answers.com](http://math.answers.com) [math.answers.com]
- 8. [quora.com](http://quora.com) [quora.com]
- 9. [gauthmath.com](http://gauthmath.com) [gauthmath.com]
- 10. [brainly.com](http://brainly.com) [brainly.com]
- 11. [gauthmath.com](http://gauthmath.com) [gauthmath.com]
- 12. [brainly.com](http://brainly.com) [brainly.com]
- 13. Page loading... [guidechem.com](http://guidechem.com)
- 14. [webqc.org](http://webqc.org) [webqc.org]
- 15. Answered: identify the best description of the smallest bond angles found in iodine tribromide IBr<sub>3</sub> <90 90 <120 180 <180 or 120 | bartleby [bartleby.com](http://bartleby.com)
- 16. Buy Iodine tribromide | 7789-58-4 [smolecule.com](http://smolecule.com)
- 17. Iodine tribromide | 7789-58-4 | Benchchem [benchchem.com](http://benchchem.com)
- To cite this document: BenchChem. ["iodine tribromide Lewis structure and bonding"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1599007#iodine-tribromide-lewis-structure-and-bonding>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)